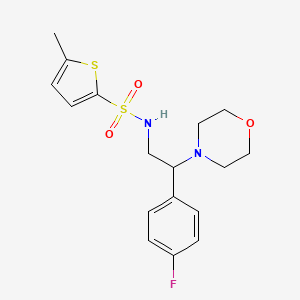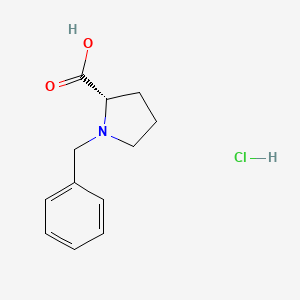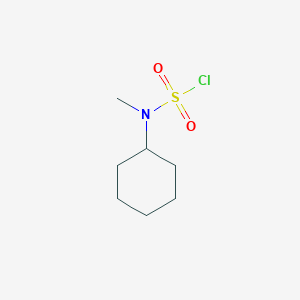
1-(3-Chlorophenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is commonly referred to as CPHU and is a member of the urea family of compounds. CPHU has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of CPHU is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes. In particular, CPHU has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. CPHU has also been shown to inhibit the activity of certain cancer-related enzymes, including protein kinase C and tyrosine kinase.
Biochemical and Physiological Effects
CPHU has been shown to have a range of biochemical and physiological effects. In particular, CPHU has been shown to have anti-inflammatory and anti-cancer properties. CPHU has also been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress. In addition, CPHU has been shown to have a modulatory effect on the immune system, which may help to enhance immune function.
Vorteile Und Einschränkungen Für Laborexperimente
CPHU has several advantages for lab experiments, including its relatively low cost and ease of synthesis. CPHU is also a relatively stable compound, which makes it suitable for long-term storage. However, there are also some limitations to using CPHU in lab experiments. For example, CPHU has limited solubility in water, which may make it difficult to use in certain experimental systems. In addition, CPHU has not been extensively tested for its toxicity, so caution should be exercised when handling this compound.
Zukünftige Richtungen
There are several future directions for research on CPHU. One area of interest is the development of new synthesis methods for CPHU that are more efficient and environmentally friendly. Another area of interest is the further investigation of the mechanism of action of CPHU, particularly with regard to its anti-inflammatory and anti-cancer properties. In addition, there is interest in exploring the potential applications of CPHU in other fields, such as materials science and nanotechnology. Overall, CPHU is a promising compound with significant potential for a range of scientific research applications.
Synthesemethoden
CPHU can be synthesized using various methods, including the reaction of 3-chloroaniline with 2-hydroxy-4-methylsulfanylbutyl isocyanate in the presence of a base. Another method involves the reaction of 3-chlorophenyl isocyanate with 3-(2-hydroxy-4-methylsulfanylbutyl)urea. The synthesis of CPHU is relatively straightforward and can be achieved using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
CPHU has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, CPHU has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, CPHU has been used as a herbicide and has been shown to be effective in controlling the growth of weeds. In environmental science, CPHU has been used as a soil fumigant to control plant pathogens and nematodes.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-18-6-5-11(16)8-14-12(17)15-10-4-2-3-9(13)7-10/h2-4,7,11,16H,5-6,8H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAOKTDKAHFWDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)NC1=CC(=CC=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2535890.png)
![N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B2535893.png)
![Benzyl {[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2535894.png)

![2-[(1-methyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B2535896.png)





![methyl 4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl ether](/img/structure/B2535905.png)


![N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2535910.png)